6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
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Overview
Description
“6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones. This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fused bicyclic 5,6 heterocycle . The molecular formula is C12H11N3O .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 213.24 .Scientific Research Applications
Synthesis Approaches
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine and its derivatives have been a focal point of synthesis studies due to their pharmacological relevance. Lifshits, Ostapchuk, and Brel (2015) introduced a new method for preparing (2-aminopyridin-4-yl)methanol, a precursor to imidazo[1,2-a]pyridine, showcasing a one-pot synthesis approach which improved the efficiency and reduced the complexity traditionally associated with such synthesis (Lifshits, Ostapchuk, & Brel, 2015).
Structural Investigations
Detailed structural investigations of the imidazo[1,2-a]pyridine derivatives, including this compound, have been conducted. Dymińska, Gągor, Talik, Lorenc, and Hanuza (2011) performed quantum chemical calculations and X-ray diffraction (XRD) studies to determine the molecular structures and vibrational energy levels of methyl-derivatives of imidazo[4,5-c]pyridine. The presence of hydrogen bonds, planar conformation, and the stability of these molecular structures were highlighted, offering insights into their chemical behavior and potential applications in various fields (Dymińska et al., 2011).
Pharmacological and Biological Applications
Pharmacological Potential
The imidazo[1,2-a]pyridine scaffold, including this compound, is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, and Deb (2016) highlighted its potential in anticancer, antimicrobial, antiviral, and other therapeutic areas. This scaffold is present in various marketed preparations, underlining its significance in drug development (Deep et al., 2016).
Biological Screening
Bhuva, Bhadani, Purohit, and Purohit (2015) synthesized and biologically screened 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridine, a derivative, showcasing its moderate activity against various bacterial and fungal strains. This underlines the compound's potential in contributing to antimicrobial studies and drug development (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). They are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been found to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines generally work by interacting with their targets and causing changes in the function of these targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetic properties can greatly influence a compound’s bioavailability and effectiveness .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound interacts with GABA_A receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound modulates synaptic transmission by enhancing GABAergic activity, which can result in sedative and anxiolytic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active sites of enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . It also interacts with GABA_A receptors, enhancing their activity and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its effects on neuronal cells, such as enhanced GABAergic activity, can persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anxiolytic and sedative effects by modulating GABA_A receptor activity . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity, but exceeding this threshold can result in detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system . Additionally, its interaction with plasma proteins can affect its bioavailability and distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it can interact with specific biomolecules and exert its effects . For example, its localization to the mitochondria can promote the release of cytochrome c and induce apoptosis .
Properties
IUPAC Name |
5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUORHDOABMIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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